molecular formula C13H21ClN2 B584599 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride CAS No. 1346598-21-7

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

Cat. No. B584599
CAS RN: 1346598-21-7
M. Wt: 240.775
InChI Key: HOSBXCOGWSZJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a 2,5-substituted hexahydro azepine derivative . It has a molecular weight of 240.77 and a molecular formula of C13H21ClN2 . The IUPAC name for this compound is 5,5-dimethyl-2-pyridin-4-ylazepane hydrochloride .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride can be represented by the canonical SMILES string: CC1(CCC(NCC1)C2=CC=NC=C2)C.Cl . The InChI string for this compound is InChI=1S/C13H20N2.ClH/c1-13(2)6-3-12(15-10-7-13)11-4-8-14-9-5-11/h4-5,8-9,12,15H,3,6-7,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 24.9Ų . It has a rotatable bond count of 1 . The compound is canonicalized and has a covalently-bonded unit count of 2 . It has a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 2 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis and study of seven-membered heterocycles such as azepines, including 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, are active areas of research . The development of new synthetic strategies and the discovery of unique pharmacological properties of these compounds could lead to the discovery of new drugs .

properties

IUPAC Name

5,5-dimethyl-2-pyridin-4-ylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-13(2)6-3-12(15-10-7-13)11-4-8-14-9-5-11;/h4-5,8-9,12,15H,3,6-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSBXCOGWSZJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(NCC1)C2=CC=NC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.